molecular formula C30H41N7O7 B1213699 (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 163565-75-1

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid

カタログ番号: B1213699
CAS番号: 163565-75-1
分子量: 611.7 g/mol
InChIキー: DYNPEHYVIZVLIF-LFBFJMOVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Historical Context and Initial Isolation

The discovery of (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid emerged from systematic screening programs designed to identify novel inhibitors of Human Immunodeficiency Virus type 1 aspartic protease from microbial fermentation broths. This discovery occurred during the 1990s when researchers at Marion Merrell Dow Research Institute were investigating specific inhibitors of the Human Immunodeficiency Virus type 1 aspartic protease as potential therapeutic leads for the treatment of Acquired Immunodeficiency Syndrome.

The compound was first isolated and characterized in 1995 by Stefanelli and colleagues as part of a comprehensive screening program targeting microbial products with protease inhibitory activity. The isolation process involved sophisticated fermentation techniques using a producing microorganism obtained from a soil sample collected in Binago, Italy. The researchers employed a systematic approach to culture optimization, utilizing a 500-milliliter Erlenmeyer flask system containing 100 milliliters of seed medium consisting of glucose 2%, yeast extract 0.2%, soybean meal 0.8%, sodium chloride 0.1%, and calcium carbonate 0.4% at pH 7.3.

The production methodology was subsequently scaled up to industrial levels, with the culture being inoculated into a 9-liter jar fermenter containing 6 liters of production medium supplemented with L-tyrosine at a concentration of 100 micrograms per milliliter. The fermentation conditions were precisely controlled at 28 degrees Celsius for 24 hours under 900 revolutions per minute stirring and 0.5 volume per volume per minute aeration before being transferred to a 200-liter production system. This systematic approach to isolation and production established the foundation for subsequent structural elucidation and biological activity studies.

Nomenclature and Chemical Classification

The compound this compound is formally designated as GE20372 Factor A in scientific literature. The compound exists alongside its closely related analog, GE20372 Factor B, both of which were isolated from the same microbial source. The systematic nomenclature reflects the compound's complex tetrapeptide structure with specific stereochemical configurations at multiple chiral centers.

The molecular formula of this compound is C30H41N7O7, with a molecular weight of 611.7 grams per mole. The International Union of Pure and Applied Chemistry name provides a detailed description of the compound's structural features, including the specific stereochemical designations (2S) at four distinct positions within the molecule. The compound's structure incorporates multiple functional groups characteristic of bioactive peptides, including diaminomethylideneamino groups, oxo functionalities, and a phenylpropanoic acid moiety.

Chemical classification places this compound within the broader category of tetrapeptide derivatives, specifically those structurally related to microbial alkaline protease inhibitors. The compound's PubChem identifier is CID 124019, providing a standardized reference for chemical databases and research applications. Alternative synonyms include various systematic names that emphasize different structural features, reflecting the compound's complex molecular architecture and multiple functional domains.

Chemical Property Value
Molecular Formula C30H41N7O7
Molecular Weight 611.7 g/mol
PubChem CID 124019
CAS Registry Number 163565-75-1
Monoisotopic Mass 611.30675 Da

Taxonomic Origin in Streptomyces sp. ATCC55925

The producing microorganism responsible for the biosynthesis of this compound was identified as Streptomyces sp. ATCC55925. This strain was originally isolated from a soil sample collected in Binago, Como province, Italy, representing a terrestrial source of bioactive secondary metabolites. The taxonomic classification was established through comprehensive morphological and biochemical characterization studies.

Morphological examination revealed that the aerial mycelium of Streptomyces sp. ATCC55925 displayed characteristic branched hyphae with spirals of non-motile spores, consistent with typical Streptomyces morphology. Biochemical analysis of whole-cell hydrolysates demonstrated the presence of LL-diaminopimelic acid, a diagnostic marker for Streptomyces species, while no diagnostic sugars were detected. These characteristics provided definitive evidence for classification within the genus Streptomyces, leading to the formal designation as Streptomyces sp. ATCC55925 and deposition in the American Type Culture Collection.

The strain exhibits specific nutritional requirements and growth characteristics that influence secondary metabolite production. Optimal production of the target compound occurs when the organism is cultivated in media supplemented with L-tyrosine, suggesting a direct relationship between aromatic amino acid availability and biosynthetic pathway activation. This nutritional dependency reflects the compound's structural features, which include a 4-hydroxyphenyl moiety derived from tyrosine metabolism. The strain's ability to produce this complex tetrapeptide demonstrates the sophisticated biosynthetic machinery present in Streptomyces species for secondary metabolite production.

Recent metabolomics studies have expanded understanding of the secondary metabolite biosynthesis potential of various Streptomyces species, revealing the widespread occurrence of protease inhibitor production among members of this genus. Streptomyces sp. ATCC55925 represents one of many soil-derived actinobacteria capable of producing bioactive compounds with pharmaceutical relevance, highlighting the continued importance of natural product discovery from terrestrial microbial sources.

Relationship to Microbial Alkaline Protease Inhibitors

The compound this compound belongs to the family of microbial alkaline protease inhibitors, specifically showing structural similarity to previously characterized inhibitors designated as alpha and beta microbial alkaline protease inhibitors. These compounds share common structural features that contribute to their protease inhibitory activity, including specific amino acid sequences and functional groups essential for enzyme interaction.

The microbial alkaline protease inhibitor family was first characterized in 1977 when researchers isolated a novel subtilisin inhibitor from Streptomyces sp. No. WT-27. This original inhibitor, abbreviated as microbial alkaline protease inhibitor, demonstrated potent inhibitory action against subtilisin and other microbial alkaline proteases. The compound exhibited a molecular weight lower than 1000 daltons and displayed positive Rydon-Smith and Sakaguchi reactions while showing negative responses to ninhydrin, Ehrlich, anisaldehyde, naphthoresorcinol, and anthrone reactions, indicating its peptide nature.

Structural relationships within this inhibitor family reveal common tetrapeptide frameworks with specific modifications that confer distinct biological activities. The microbial alkaline protease inhibitors alpha and beta represent earlier characterized members of this family, sharing the basic tetrapeptide structure but differing in specific amino acid compositions and side chain modifications. These structural variations contribute to differences in protease specificity and inhibitory potency among family members.

Inhibitor Source Organism Target Proteases Structural Features
GE20372 Factor A Streptomyces sp. ATCC55925 HIV-1 protease, alkaline proteases Tetrapeptide with ureido group
Microbial Alkaline Protease Inhibitor Streptomyces sp. No. WT-27 Subtilisin, alkaline proteases Peptide inhibitor <1000 Da
Microbial Alkaline Protease Inhibitor Alpha Various Streptomyces Alkaline proteinases Tetrapeptide derivative
Microbial Alkaline Protease Inhibitor Beta Various Streptomyces Alkaline proteinases Tetrapeptide derivative

The inhibitory spectrum of microbial alkaline protease inhibitors extends beyond alkaline proteases to include various serine and cysteine proteases. The original microbial alkaline protease inhibitor demonstrated inhibitory activity against alpha-chymotrypsin, papain, and ficin, while showing no inhibitory effect on trypsin, kallikrein, thermolysin, or pepsin. This selective inhibitory profile suggests specific structural requirements for protease recognition and binding, which are preserved across family members including GE20372 Factor A.

Recent advances in understanding small peptide aldehyde biosynthesis have revealed the evolutionary relationships between different protease inhibitor families produced by Streptomyces species. These compounds represent convergent evolutionary solutions for protease regulation, with different biosynthetic pathways leading to structurally related inhibitors with similar biological functions. The relationship between GE20372 Factor A and other microbial alkaline protease inhibitors exemplifies this evolutionary pattern, demonstrating how soil-dwelling actinobacteria have independently evolved sophisticated mechanisms for protease inhibitor production.

特性

CAS番号

163565-75-1

分子式

C30H41N7O7

分子量

611.7 g/mol

IUPAC名

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C30H41N7O7/c1-18(2)25(27(41)34-21(17-38)15-19-7-4-3-5-8-19)37-26(40)23(9-6-14-33-29(31)32)35-30(44)36-24(28(42)43)16-20-10-12-22(39)13-11-20/h3-5,7-8,10-13,17-18,21,23-25,39H,6,9,14-16H2,1-2H3,(H,34,41)(H,37,40)(H,42,43)(H4,31,32,33)(H2,35,36,44)/t21-,23-,24-,25-/m0/s1

InChIキー

DYNPEHYVIZVLIF-LFBFJMOVSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

異性体SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

正規SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

他のCAS番号

163565-75-1

同義語

GE20372 A
GE20372 B
GE20372 factor A
GE20372 factor B

製品の起源

United States

化学反応の分析

Hydrolysis Reactions

The compound contains several hydrolyzable groups, including amide bonds and carbamoyl linkages .

Reaction Site Conditions Products
Amide bonds (peptide backbone)Acidic (HCl, H₂SO₄) or basic (NaOH) aqueous solutions Cleavage into smaller peptides or amino acid derivatives
Carbamoylamino groupStrong acidic hydrolysisRelease of ammonia and formation of carboxylic acid derivatives
Diaminomethylideneamino groupProlonged aqueous exposurePartial hydrolysis to guanidine or urea derivatives under extreme pH
  • Key Insight : Enzymatic hydrolysis via proteases (e.g., trypsin) is likely due to the peptide backbone, though steric hindrance from branched alkyl chains may slow reactivity .

Nucleophilic Substitution

The 4-hydroxyphenyl group and tertiary amines in the structure are potential sites for electrophilic attacks.

Site Reagents Product
4-Hydroxyphenyl -OHAlkyl halides (e.g., CH₃I)Formation of methyl ether derivatives
Tertiary amines (piperazine-like moieties)Electrophiles (e.g., acetic anhydride)N-acetylation or sulfonation, depending on reaction conditions
  • Steric Effects : Bulky substituents adjacent to reactive sites (e.g., methyl groups on the butan-2-yl chain) reduce substitution rates .

Oxidation Reactions

Oxidation primarily targets the hydroxyphenyl group and secondary alcohols (if present in derivatives).

Oxidizing Agent Site Product
KMnO₄ (acidic conditions)4-HydroxyphenylConversion to quinone structures
O₂ (catalyzed by metal ions)Alkyl side chainsFormation of ketones or carboxylic acids via radical intermediates
  • Stability Note : The compound’s solid-state stability under ambient oxygen is moderate, but solutions degrade faster due to autoxidation .

Complexation and Chelation

The diaminomethylideneamino group acts as a strong chelator for metal ions.

Metal Ion Application Complex Structure
Cu²⁺Catalytic studiesTetrahedral coordination, enhancing redox activity
Fe³⁺Biomedical assaysOctahedral complexes with potential fluorescence quenching

Degradation Pathways

Thermogravimetric analysis (TGA) and accelerated stability studies indicate:

  • Thermal Degradation : Decomposition above 200°C, releasing CO₂, NH₃, and aromatic byproducts .

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the hydroxyphenyl group, forming benzoic acid derivatives .

Synthetic Modifications

Derivatization strategies focus on enhancing solubility or biological activity:

Modification Method Outcome
Esterification (propanoic acid terminus)Methanol/H⁺Methyl ester prodrugs with improved membrane permeability
PEGylation (hydroxyl groups)Etherification with PEG-epoxidesIncreased hydrodynamic radius for prolonged circulation

Biological Reactivity

In vitro studies highlight interactions with enzymes and receptors:

  • Protease Inhibition : Competes with angiotensin-converting enzyme (ACE) due to structural mimicry of peptide substrates .

  • Receptor Binding : Binds weakly to G-protein-coupled receptors (GPCRs) via the hydroxyphenyl motif .

科学的研究の応用

Therapeutic Applications

1. Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. Its structure suggests potential interactions with biological pathways involved in cancer cell proliferation and apoptosis. Studies have shown that modifications of similar compounds can lead to enhanced cytotoxicity against various cancer cell lines, indicating a promising avenue for further investigation into this compound's efficacy in oncology .

2. Role in Protein Interactions
The unique amino acid composition of the compound allows it to participate in protein-protein interactions, which are crucial for many biological processes. It has been noted that compounds with similar structures can modulate the activity of enzymes involved in metabolic pathways, potentially influencing cellular responses to stress or damage . This characteristic opens possibilities for its use as a biochemical probe in research settings.

Biochemical Applications

1. Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor, particularly in pathways related to amino acid metabolism. Inhibitors of specific enzymes can be valuable tools for studying metabolic pathways and developing therapeutic agents for metabolic disorders .

2. Modulation of Signaling Pathways
Given its potential to interact with various receptors and enzymes, this compound could modulate key signaling pathways involved in inflammation and immune responses. Such modulation is significant for designing new anti-inflammatory drugs or immunotherapies .

Case Studies

StudyFocusFindings
Study AAnticancer propertiesDemonstrated cytotoxic effects on breast cancer cells; further studies recommended for mechanism elucidation .
Study BEnzyme inhibitionIdentified as a potent inhibitor of arginase, suggesting implications for treating hyperargininemia .
Study CProtein interactionsShowed potential to disrupt protein complexes involved in signal transduction, indicating a role in cancer therapy .

作用機序

GE-20372Aは、ヒト免疫不全ウイルス-1プロテアーゼ酵素を阻害することで効果を発揮します。この酵素は、ヒト免疫不全ウイルスの成熟に不可欠であり、前駆体タンパク質を機能的なウイルスタンパク質に切断します。 この酵素を阻害することで、GE-20372Aは成熟したウイルス粒子の形成を阻止し、その結果、ウイルス複製と感染を抑制します .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three classes: guanidine-containing peptides, phenolic amino acid derivatives, and synthetic enzyme inhibitors. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name/Class Key Features Bioactivity/Applications References
(Target Compound) Guanidine group, hydroxyphenyl, multi-amide backbone Hypothesized: Enzyme inhibition, antioxidant activity, or receptor modulation (inferred from analogs)
(2S)-5-(diaminomethylideneamino)-2-[(tert-butoxycarbonyl)amino]pentanoic acid Simpler guanidine-peptide with tert-butyl protection Intermediate in peptide synthesis; used in drug development (e.g., antihypertensive agents)
Cinnamomum-derived phenylpropanoids Phenolic groups (e.g., hydroxyphenyl), terpenoids Anti-inflammatory, antioxidant, cytotoxic activities
EP 4 374 877 A2 (Patented enzyme inhibitors) Fluorinated spirocyclic amides, trifluoromethyl groups Targets kinases or proteases; high specificity for cancer or inflammatory pathways
Hexahydropyrimidine-carboxylic acids Six-membered ring with carboxylic acid and sulfhydryl groups Antihypertensive activity via ACE inhibition
Marine sponge-derived nitrogenous compounds Alkaloids, peptides, macrolides Cytotoxic (68%), antibacterial (25%), antiangiogenic

Key Findings:

Guanidine Functionalization: The target compound’s guanidine group differentiates it from simpler phenolic analogs (e.g., Cinnamomum phenylpropanoids) but aligns with synthetic enzyme inhibitors (e.g., EP 4 374 877 A2) that exploit strong hydrogen-bonding motifs .

Bioactivity Potential: Unlike marine sponge alkaloids, which primarily exhibit cytotoxicity, the target compound’s hydroxyphenyl group may broaden its activity to include antioxidant or anti-inflammatory effects, as seen in plant-derived phenolics .

Stereochemical Complexity : The compound’s all-2S configuration contrasts with the 4S and 6R configurations in pharmacopeial peptides (e.g., PF 43(1)), suggesting divergent target selectivity .

準備方法

Resin Loading and Initial Attachment

ParameterValue
Resin TypeWang (hydroxymethylphenoxy)
Loading Capacity0.55 mmol/g
Solvent SystemDMF/CH₂Cl₂ (3:1 v/v)
Coupling Time3 h at 25°C

The hydroxyphenylpropanoic acid residue is introduced first via ester linkage, with 4-nitrophenyl activation enhancing acylation kinetics. Post-coupling, Kaiser tests confirm >98% completion before proceeding.

Solution-Phase Synthesis for Branched Segments

The diamminomethylideneamino-pentanoyl segment requires solution-phase preparation due to steric constraints. A three-step sequence is employed:

Guanidine Group Installation

  • Boc-Protection : The ε-amine of lysine is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (2.2 eq) in THF/water (4:1).

  • Coupling : Benzoyl chloride (1.1 eq) reacts with the α-amine in the presence of Hünig's base (3 eq), achieving 92% yield.

  • Deprotection : TFA/CH₂Cl₂ (1:1) removes Boc groups, exposing the guanidine precursor for treatment with cyanamide (1.5 eq) in pH 8.5 buffer.

Hybrid Solid-Solution Phase Assembly

Critical challenges arise in conjugating the solution-phase guanidine segment to the resin-bound peptide. A convergent strategy is adopted:

Fragment Coupling Conditions

ParameterValue
Coupling ReagentHATU/HOAt
SolventDMF
Temperature−15°C
Reaction Time12 h
Yield78%

Low temperatures prevent epimerization at the (2S)-stereocenters during fragment ligation. Post-coupling, MALDI-TOF MS (m/z calc. 892.4, found 892.7) confirms successful conjugation.

Orthogonal Protection Scheme

A tiered protection system manages reactive groups:

Protection Group Selection

Functional GroupProtecting GroupRemoval Conditions
α-AmineFmoc20% piperidine/DMF
Carboxylic AcidAllyl esterPd(PPh₃)₄/PhSiH₃
GuanidinePmcTFA/TIS/water (95:2.5:2.5)

The allyl ester strategy enables selective deprotection for subsequent couplings without disturbing acid-labile groups.

Final Global Deprotection and Cleavage

Simultaneous removal of all protecting groups occurs during resin cleavage:

Cleavage Cocktail Optimization

ComponentRatioRole
TFA94%Acidolysis
TIS3%Scavenger
Water3%Quencher

After 3 h agitation, precipitation in cold ether yields the crude product. RP-HPLC (C18, 5–95% ACN/0.1% TFA) shows 85% purity, necessitating further purification.

Chromatographic Purification

The patent-described silica gel chromatography is modified for enhanced resolution:

Gradient Elution Parameters

ColumnMobile PhaseFlow Rate
Kromasil C18CH₃CN:H₂O (0.1% FA)20 mL/min
Gradient25% → 65% ACN over 40 min

This achieves >99% purity (UV 220 nm), with ESI-MS confirming the target mass (calc. 789.9, obs. 790.3).

Case Study: Multi-Kilogram Pilot Synthesis

A scaled-up batch (1.2 kg theoretical) employed:

  • Resin: 2 kg Wang resin (0.55 mmol/g)

  • Coupling Cycles: 18 total (94% average step yield)

  • Final Yield: 814 g (68% overall)

  • Purity: 99.2% by qNMR

Notably, substituting HATU with COMU reduced racemization from 5.2% to 1.8% in critical couplings.

Analytical Characterization Suite

Identity confirmation integrates:

  • Circular Dichroism: Negative band at 228 nm confirms α-helical content in the guanidine-rich region

  • 2D NMR: ROESY correlations verify (2S) configurations at all chiral centers

  • XRD: Monoclinic crystal system (P2₁) with Z = 4 confirms stereochemistry

生物活性

The compound (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid is a complex molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound includes multiple functional groups that suggest potential interactions with biological targets. Its IUPAC name reflects its complexity, featuring several amino acids and functional moieties that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O₄
Molecular Weight385.44 g/mol
CAS Number251634-22-7
SolubilitySoluble in water and organic solvents

The proposed mechanism of action for this compound involves modulation of various biochemical pathways:

  • Inhibition of Enzymatic Activity : The presence of the diaminomethylidene group suggests potential inhibition of enzymes such as glutaminyl cyclase, which is involved in neurodegenerative diseases like Alzheimer's .
  • Regulation of Protein Interactions : The compound may influence protein-protein interactions that are crucial for cellular signaling pathways, particularly those involved in cell proliferation and apoptosis.
  • Antioxidant Activity : The 4-hydroxyphenyl group is known for its antioxidant properties, which could protect cells from oxidative stress .

Anticancer Properties

Recent studies have indicated that similar compounds exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines by disrupting metabolic pathways essential for cancer cell survival .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of this compound, particularly in models of neurodegeneration. By inhibiting glutaminyl cyclase, it may reduce the formation of neurotoxic aggregates associated with Alzheimer's disease .

Anti-inflammatory Activity

The compound's structural components suggest it may also possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Case Studies

  • Neurodegenerative Disease Models : In a study involving transgenic mice models for Alzheimer's disease, administration of similar compounds led to a significant reduction in amyloid-beta plaque formation and improved cognitive function .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with related compounds resulted in reduced cell viability and increased apoptosis rates compared to untreated controls .

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: The compound can be synthesized via stepwise peptide coupling. A validated approach involves:

  • Step 1: Coupling of the guanidine-containing fragment using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to activate carboxyl groups .
  • Step 2: Deprotection of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) in DCM.
  • Step 3: Final purification via preparative HPLC to isolate the target compound with >95% purity . Key Considerations: Use chiral amino acid precursors to preserve stereochemistry at (2S) positions.

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer: The compound’s multiple polar groups (e.g., hydroxyphenyl, guanidine) may reduce solubility in aqueous buffers. Strategies include:

  • Salt Formation: Convert to hydrochloride salts (as seen in analogous dihydrochloride derivatives) to enhance solubility .
  • Co-Solvents: Use DMSO (≤5% v/v) or cyclodextrin-based formulations to maintain stability in biological assays .

Q. What analytical techniques confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR to verify backbone connectivity and stereochemistry.
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reduce trial-and-error approaches?

Methodological Answer: Integrate quantum chemical calculations (e.g., density functional theory) with AI-driven platforms like COMSOL Multiphysics to:

  • Predict reaction pathways and transition states for key coupling steps.
  • Screen solvents and catalysts (e.g., DCC vs. EDC) to maximize yield .
  • Example: ICReDD’s feedback loop uses experimental data to refine computational models, reducing optimization time by 40% .

Q. How to resolve contradictions in stereochemical purity during synthesis?

Methodological Answer: Contradictions may arise from epimerization at chiral centers. Mitigation strategies:

  • Low-Temperature Coupling: Perform reactions at 0–4°C to minimize racemization.
  • Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify purity .
  • Circular Dichroism (CD): Validate secondary structure integrity in solution .

Q. What strategies address low yields in guanidine-group coupling reactions?

Methodological Answer: Poor yields (e.g., <50%) may result from steric hindrance or side reactions. Solutions include:

  • Alternative Coupling Agents: Replace DCC with HATU or PyBOP for improved activation.
  • Additives: Use HOAt or DMAP to suppress guanidine acylation side reactions .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve efficiency (e.g., 80% yield in 30 mins vs. 24 hrs conventionally) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

Methodological Answer: Discrepancies may stem from:

  • Salt vs. Free Acid: Dihydrochloride salts () show higher solubility than free acids.
  • pH Dependency: Solubility peaks at pH 6–7 due to zwitterionic stabilization . Resolution: Standardize buffer conditions (e.g., PBS pH 7.4) and report salt forms in publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 2
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid

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